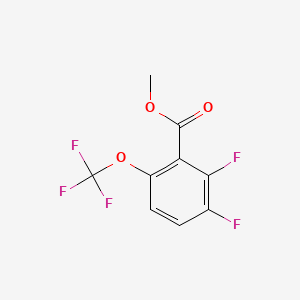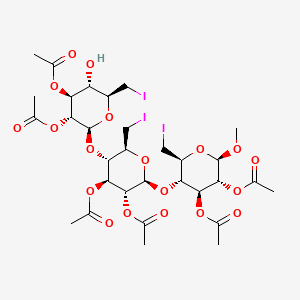
Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” is a complex glycosylated molecule It is composed of multiple glucose units that are acetylated and iodinated at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” involves multiple steps, including the protection of hydroxyl groups, acetylation, iodination, and glycosylation. The process typically starts with the protection of glucose units to prevent unwanted reactions. Acetylation is then carried out using acetic anhydride in the presence of a catalyst such as pyridine. Iodination is achieved using iodine and a suitable oxidizing agent. The glycosylation step involves the formation of β-1,4-glycosidic bonds between the glucose units .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques would be essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodinated positions back to hydroxyl groups.
Substitution: The iodinated positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups. Substitution reactions can introduce various functional groups at the iodinated positions .
Scientific Research Applications
“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is used in the study of glycoproteins and their role in cellular processes.
Industry: The compound can be used in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” involves its interaction with specific molecular targets. The acetylated and iodinated glucose units can interact with proteins and enzymes, affecting their activity and function. The β-1,4-glycosidic bonds play a crucial role in the stability and recognition of the compound by biological molecules.
Comparison with Similar Compounds
Similar Compounds
Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Et: Similar structure but with an ethyl group instead of a methyl group.
Glc2Ac3Ac6Br(b1-4)Glc2Ac3Ac6Br(b1-4)Glc2Ac3Ac6Br(b)-O-Me: Brominated version of the compound.
Glc2Ac3Ac6Cl(b1-4)Glc2Ac3Ac6Cl(b1-4)Glc2Ac3Ac6Cl(b)-O-Me: Chlorinated version of the compound.
Uniqueness
“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” is unique due to its specific pattern of acetylation and iodination, which imparts distinct chemical and biological properties. The presence of multiple iodinated positions makes it particularly useful in certain chemical reactions and biological studies.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3-acetyloxy-2-[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl]oxy-2-(iodomethyl)oxan-3-yl]oxy-5-hydroxy-6-(iodomethyl)oxan-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43I3O19/c1-11(35)43-23-20(41)17(8-32)49-30(26(23)46-14(4)38)52-22-19(10-34)51-31(28(48-16(6)40)25(22)45-13(3)37)53-21-18(9-33)50-29(42-7)27(47-15(5)39)24(21)44-12(2)36/h17-31,41H,8-10H2,1-7H3/t17-,18-,19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKPMPZKGJWLHL-FXFWLVPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC)CI)CI)CI)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC)CI)CI)CI)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43I3O19 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
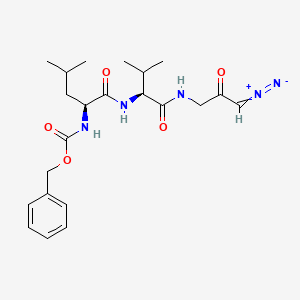
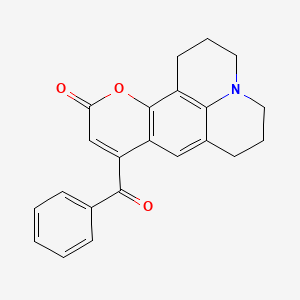
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)
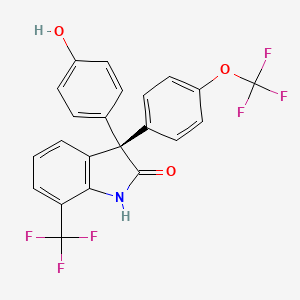
![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)
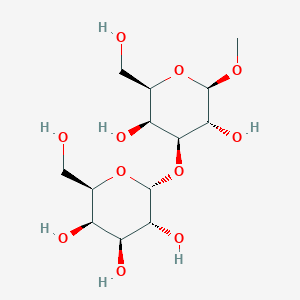
![p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)
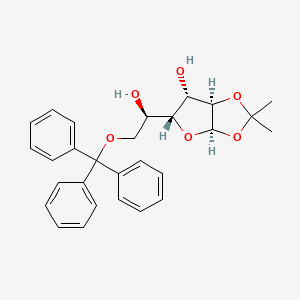
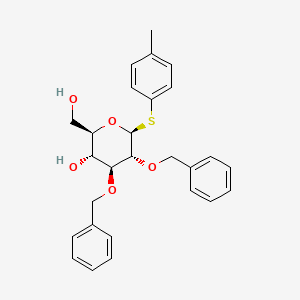
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B8199115.png)
![(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8S,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B8199131.png)
